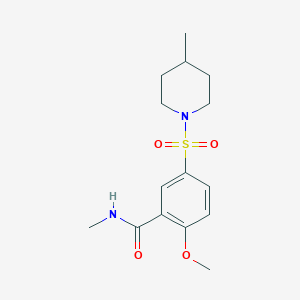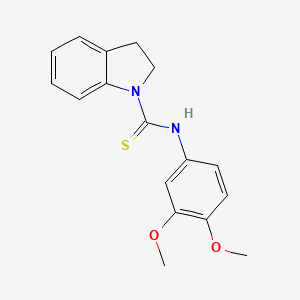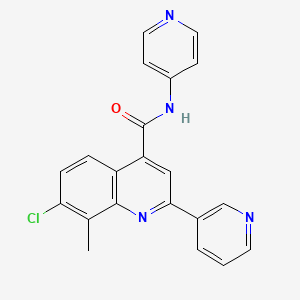![molecular formula C18H10FNO4 B4793799 (4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B4793799.png)
(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Vue d'ensemble
Description
(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a fluorophenyl group, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-furan-2-yl-1,3-oxazol-5-one under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivative with two chlorine atoms.
Palladium(II) acetate: Used as a catalyst in organic reactions.
Benzylamine: Contains a benzyl group attached to an amine functional group.
Uniqueness
(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FNO4/c19-12-5-3-11(4-6-12)15-8-7-13(23-15)10-14-18(21)24-17(20-14)16-2-1-9-22-16/h1-10H/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNXECCLKTZWKW-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=N/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B4793730.png)
![(5E)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4793736.png)
![2-[benzenesulfonyl(methyl)amino]-N-(2-cyanophenyl)acetamide](/img/structure/B4793744.png)
![4-(acetylamino)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4793747.png)
![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4793756.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4793758.png)

![1-ethyl-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4793768.png)
![1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[5-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4793774.png)
![{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}(phenyl)methanone](/img/structure/B4793788.png)
![3-(4-hydroxyphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4793790.png)



